2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine
CAS No.: 1311279-53-4
Cat. No.: VC2710539
Molecular Formula: C17H10Cl2F3N3S
Molecular Weight: 416.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-53-4 |
|---|---|
| Molecular Formula | C17H10Cl2F3N3S |
| Molecular Weight | 416.2 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 |
| Standard InChI Key | TYOUCIRZNZWEJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Introduction
Chemical Identity and Properties
Chemical Identifiers and Basic Properties
2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is registered with specific chemical identifiers that allow for its unambiguous identification in chemical databases and literature. These identifiers and basic properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1311279-53-4 |
| MDL Number | MFCD19981386 |
| Molecular Formula | C₁₇H₁₀Cl₂F₃N₃S |
| Molecular Weight | 416.25 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
| InChI | InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 |
| InChIKey | TYOUCIRZNZWEJQ-UHFFFAOYSA-N |
| PubChem CID | 71628220 |
| Standard Purity | ≥95% |
The compound is typically available with a purity of 95% or higher according to commercial sources, indicating that it can be synthesized and isolated with good purity .
Structural Features
The structural characteristics of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine include several key features that contribute to its chemical behavior and potential applications:
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Pyrimidine core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3
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Pyridine substituent: A 3-chloro-5-trifluoromethyl-pyridin-2-yl group connected at position 4 of the pyrimidine
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Benzylsulfanyl group: A 4-chlorobenzylsulfanyl moiety attached at position 2 of the pyrimidine
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Halogen substituents: Two chlorine atoms (one on the benzyl group and one on the pyridine ring)
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Trifluoromethyl group: Located at position 5 of the pyridine ring
Synthesis Approaches
Trifluoromethylation Approaches
The trifluoromethyl group is a significant structural feature of this compound. Methods for introducing trifluoromethyl groups into heterocyclic systems have been extensively studied. One potential approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent) as a trifluoromethylation reagent . This reagent has been used for the preparation of trifluoromethylated heterocycles under relatively mild conditions:
Table 2: Trifluoromethylation Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Trifluoromethylation Agent | CF₃SO₂Na (Langlois reagent) |
| Oxidant | Organic peroxide (e.g., tert-butyl hydroperoxide) |
| Solvent | Water or polar organic solvents |
| Temperature | 40-100°C |
| Catalysts | Transition metal salts (e.g., FeSO₄) |
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